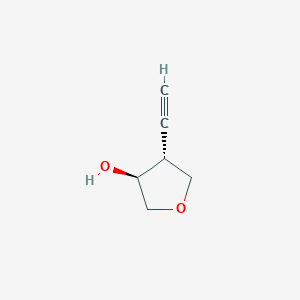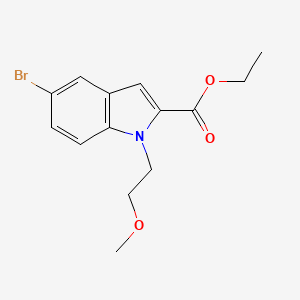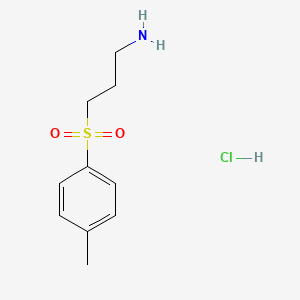
5-Difluoromethoxy-6-fluoronicotinic acid
Descripción general
Descripción
5-Difluoromethoxy-6-fluoronicotinic acid is a fluorinated derivative of nicotinic acid. This compound is characterized by the presence of both difluoromethoxy and fluorine substituents on the nicotinic acid ring, which can significantly alter its chemical properties and potential applications. The molecular formula of this compound is C7H4F3NO3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Difluoromethoxy-6-fluoronicotinic acid typically involves the introduction of fluorine atoms into the nicotinic acid structure. One common method includes:
Starting Material: Nicotinic acid.
Methoxylation: The difluoromethoxy group can be introduced using difluoromethyl ether in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes:
Batch Reactors: For controlled addition of reagents and temperature management.
Continuous Flow Reactors: For improved efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Difluoromethoxy-6-fluoronicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, potentially with additional functional groups.
Reduction Products: Reduced forms, often with altered functional groups or hydrogenated rings.
Aplicaciones Científicas De Investigación
5-Difluoromethoxy-6-fluoronicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique fluorinated structure.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Difluoromethoxy-6-fluoronicotinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets, potentially leading to more effective therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
6-Fluoronicotinic Acid: Lacks the difluoromethoxy group, which can result in different chemical properties and applications.
5-Methoxy-6-fluoronicotinic Acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
5-Difluoromethoxy-2-fluoronicotinic Acid: Different positioning of the fluorine atoms, which can affect its reactivity and applications.
Uniqueness
5-Difluoromethoxy-6-fluoronicotinic acid is unique due to the combination of difluoromethoxy and fluorine substituents, which can enhance its chemical stability, reactivity, and potential biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
5-(difluoromethoxy)-6-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-5-4(14-7(9)10)1-3(2-11-5)6(12)13/h1-2,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHNCOVPBQGIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1412852.png)

![Tert-butyl 3a-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1412857.png)


![5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid](/img/structure/B1412860.png)








